

Application Note: High-Fidelity Peptide Engineering using 4-Azidomethyl-L-phenylalanine (AmPhe)

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Compound of Interest

Compound Name: 4-(Azidomethyl)phenol

CAS No.: 55116-31-9

Cat. No.: B1649359

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Executive Summary

This guide details the application of the 4-(azidomethyl)phenyl moiety—specifically via the non-canonical amino acid 4-Azidomethyl-L-phenylalanine (AmPhe)—as a bioorthogonal surrogate for Tyrosine and Phenylalanine in peptide synthesis.

While structurally similar to Phenylalanine, AmPhe is frequently utilized in "Tyrosine scanning" mutagenesis to introduce a reactive handle at putative phosphorylation sites or to probe local electrostatic environments via Infrared (IR) spectroscopy. Its primary utility lies in its azide (

) warhead, which enables site-specific conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) without altering the native peptide backbone significantly.

Key Applications:

- Bioorthogonal Labeling: Site-specific attachment of fluorophores or affinity tags.

- IR Environmental Probing: The azide group serves as a vibrationally distinct reporter () for local hydration and electric fields.
- Pharmacophore Tuning: Mimicking the steric bulk of Tyrosine while removing the hydrogen bond donor capability (OH group).

Chemical Basis & Structural Mimicry

To effectively use AmPhe, researchers must understand its structural relationship to Tyrosine.



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Structural Visualization

The following diagram illustrates the workflow for replacing Tyrosine with AmPhe to create a "clickable" peptide scaffold.



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Figure 1: Workflow for integrating 4-(azidomethyl)phenyl moieties into peptide sequences.

Protocol: Solid Phase Peptide Synthesis (SPPS)

Objective: Incorporate Fmoc-4-Azidomethyl-L-phenylalanine into a peptide sequence without degrading the azide moiety.

Materials

- Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading).
- Amino Acid: Fmoc-4-Azidomethyl-L-phenylalanine (Chem-Impex or equivalent).
- Coupling Agents: DIC/Oxyma Pure (Preferred) or HBTU/DIEA.
- Deprotection: 20% Piperidine in DMF.
- Cleavage Cocktail: 95% TFA, 2.5% TIPS, 2.5%

. (DO NOT USE THIOLS).

Step-by-Step Procedure

- Resin Swelling: Swell resin in DMF for 30 minutes.

- Coupling (AmPhe):
 - Dissolve Fmoc-AmPhe-OH (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in DMF.
 - Note: Pre-activation for 2-3 minutes is recommended to minimize racemization.
 - Add to resin and shake for 60–90 minutes at room temperature.
 - QC Check: Perform a Kaiser test. If blue, re-couple using HATU/DIEA for 45 minutes.
- Fmoc Deprotection: Treat with 20% Piperidine/DMF (min). Wash thoroughly with DMF.
- Subsequent Couplings: Proceed with standard amino acids.
- Cleavage & Side-Chain Deprotection:
 - CRITICAL WARNING: Do not use Ethanedithiol (EDT), Dithiothreitol (DTT), or Thioanisole in the cleavage cocktail. Thiols can reduce the azide to an amine (Staudinger-like reduction) or form adducts.
 - Use: TFA (95%) / TIPS (2.5%) / Water (2.5%).
 - Incubate for 2–3 hours.
- Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Protocol: Copper-Catalyzed Click Conjugation (CuAAC)

Objective: Conjugate the AmPhe-containing peptide to a terminal alkyne-functionalized fluorophore or drug.

Reagents

- Peptide: AmPhe-Peptide (1 mM final conc).
- Tag: Alkyne-Fluorophore (1.5 eq).

- Catalyst:

(100 μ M).
- Ligand: THPTA or TBTA (500 μ M) – Essential to protect peptide from oxidation.
- Reductant: Sodium Ascorbate (2.5 mM).
- Buffer: 100 mM Phosphate Buffer (pH 7.0) / DMSO (if needed for solubility).

Workflow

- Preparation: Dissolve the peptide and alkyne-tag in the buffer/DMSO mixture.
- Catalyst Mix: Premix

and THPTA ligand in a separate tube (1:5 molar ratio) before adding to the reaction. This complex stabilizes Cu(I).
- Initiation: Add the Cu-Ligand complex to the peptide mixture. Finally, add Sodium Ascorbate to initiate the reaction.
- Incubation: Agitate gently at Room Temperature for 1–2 hours.
 - Inert Atmosphere: Flushing the headspace with

or Argon improves yield by preventing Cu(I) oxidation.
- Quenching: Add EDTA (10 mM final) to chelate copper.
- Purification: Purify via RP-HPLC. The triazole product will have a different retention time than the starting azide.

Advanced Application: IR Environmental Probing

Recent studies (see Photothermal, Ref 4) utilize 4-Azidomethyl-L-phenylalanine as a site-specific infrared probe.

- Mechanism: The azide asymmetric stretch (

) occurs in the "silent region" (1900–2300 cm^{-1}) where proteins are transparent.

- Sensitivity: The peak frequency shifts based on the local electrostatic environment and hydration status of the "Tyrosine" pocket.
- Protocol Adjustment: For this application, do not click the azide. The azide is the sensor. Ensure the peptide is purified without exposure to reducing agents (TCEP/DTT) which would destroy the sensor.

Troubleshooting & QC



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Stability Logic Diagram

The following diagram details the decision matrix for handling AmPhe peptides to ensure integrity.



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Figure 2: Critical stability decision tree for preserving the azide warhead.

References

- Royal Society of Chemistry (RSC). "Synthesis and protein incorporation of azido-modified unnatural amino acids." *Organic & Biomolecular Chemistry*. [[Link](#)]
- National Institutes of Health (NIH). "SuFEx-Based Polysulfonate Formation... and Click Chemistry." *PubMed Central*. [[Link](#)]
- Photothermal Spectroscopy Corp. "Optical Photothermal Infrared Imaging Using Metabolic Probes." *Application Notes*. [[Link](#)]
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